molecular formula C14H14N2O3 B14219099 5-Amino-2-(3-methoxyanilino)benzoic acid CAS No. 765288-57-1

5-Amino-2-(3-methoxyanilino)benzoic acid

Cat. No.: B14219099
CAS No.: 765288-57-1
M. Wt: 258.27 g/mol
InChI Key: XAMRGQKPEZRTBF-UHFFFAOYSA-N
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Description

5-Amino-2-(3-methoxyanilino)benzoic acid: is an organic compound with the molecular formula C14H14N2O3 It is a derivative of benzoic acid, characterized by the presence of an amino group at the 5-position and a 3-methoxyanilino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(3-methoxyanilino)benzoic acid typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the use of automated systems for coupling reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to natural substrates.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

Industry:

    Material Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-(3-methoxyanilino)benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The methoxy and amino groups play crucial roles in these interactions, enhancing binding affinity and specificity .

Comparison with Similar Compounds

  • 2-Amino-5-chloro-3-methylbenzoic acid
  • 2-Amino-3-methylbenzoic acid
  • 2-Amino-5-methylbenzoic acid

Comparison:

Properties

CAS No.

765288-57-1

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

5-amino-2-(3-methoxyanilino)benzoic acid

InChI

InChI=1S/C14H14N2O3/c1-19-11-4-2-3-10(8-11)16-13-6-5-9(15)7-12(13)14(17)18/h2-8,16H,15H2,1H3,(H,17,18)

InChI Key

XAMRGQKPEZRTBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=C(C=C(C=C2)N)C(=O)O

Origin of Product

United States

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